tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate
Overview
Description
tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate: is a synthetic organic compound with the molecular formula C13H12F3IN2O2 It is characterized by the presence of a tert-butyl carbamate group, a cyano group, an iodine atom, and a trifluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the carbamate group through a reaction with tert-butyl isocyanate under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced catalytic systems and purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine, or the phenyl ring can undergo oxidation to form different functional groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenyl carbamates can be formed.
Reduction Products: Amines or other reduced derivatives of the original compound.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine: Its structural features may allow it to interact with biological targets, leading to the discovery of new drugs .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the cyano and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
- tert-butyl N-[4-cyano-2-iodophenyl]carbamate
- tert-butyl N-[4-cyano-5-(trifluoromethyl)phenyl]carbamate
- tert-butyl N-[4-cyano-2-iodo-3-(trifluoromethyl)phenyl]carbamate
Uniqueness: tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of the cyano, iodine, and trifluoromethyl groups provides a distinct set of chemical properties that can be exploited in various applications .
Biological Activity
tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate is a synthetic organic compound with notable biological activity due to its unique chemical structure. This compound, characterized by the presence of a tert-butyl carbamate group, a cyano group, an iodine atom, and a trifluoromethyl group, has garnered interest for its potential applications in medicinal chemistry and materials science.
- Molecular Formula : C₁₃H₁₂F₃IN₂O₂
- Molecular Weight : 412.15 g/mol
- Melting Point : 154–155 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The cyano and trifluoromethyl groups enhance its binding affinity and selectivity for specific enzymes and receptors. This interaction can modulate the activity of these biological targets, leading to therapeutic effects.
Biological Activity Overview
The compound's biological activities can be summarized as follows:
Biological Activity | Description |
---|---|
Antimicrobial | Potential efficacy against certain bacterial strains due to its structural components. |
Antiparasitic | Similar compounds have shown activity against Plasmodium falciparum, suggesting potential for antimalarial applications. |
Enzyme Inhibition | The presence of the cyano group may allow for inhibition of specific enzymes involved in metabolic pathways. |
Case Studies and Research Findings
Research has indicated that similar compounds exhibit significant biological activity:
- Antiplasmodial Activity : A study on related derivatives showed promising antiplasmodial activity against P. falciparum with IC50 values in the low micromolar range. For instance, derivatives with fluorinated groups demonstrated improved selectivity indices compared to non-fluorinated analogs, suggesting that the trifluoromethyl group may enhance activity against malaria parasites .
- Cytotoxicity Assessments : In vitro studies have assessed the cytotoxic effects of related compounds on various cell lines, indicating that modifications to the phenyl ring can significantly alter toxicity profiles. For example, certain derivatives exhibited low cytotoxicity (IC50 values > 100 µM), making them suitable candidates for further development .
- Structure-Activity Relationships (SAR) : Investigations into SAR have revealed that the positioning of functional groups like cyano and trifluoromethyl plays a critical role in determining the biological efficacy of these compounds. The combination of these groups has been linked to enhanced pharmacological properties .
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Structural Features | Notable Activity |
---|---|---|
tert-butyl N-[4-cyano-2-iodophenyl]carbamate | Iodine at position 2 | Moderate enzyme inhibition |
tert-butyl N-[4-cyano-5-(trifluoromethyl)phenyl]carbamate | Trifluoromethyl at position 5 | Enhanced antimicrobial properties |
tert-butyl N-[4-cyano-2-iodo-3-(trifluoromethyl)phenyl]carbamate | Iodine at position 2, trifluoromethyl at position 3 | Potentially improved selectivity against specific targets |
Properties
IUPAC Name |
tert-butyl N-[4-cyano-2-iodo-5-(trifluoromethyl)phenyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3IN2O2/c1-12(2,3)21-11(20)19-10-5-8(13(14,15)16)7(6-18)4-9(10)17/h4-5H,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPKJIQWGFXCAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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